2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Description
Properties
IUPAC Name |
2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-9-6(7)4-2-10-3-5(4)8-9/h2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMOASZDHGIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 155.22 g/mol. The structure features a thieno ring fused with a pyrazole moiety, which is crucial for its biological activity.
Biological Activities
Research indicates that compounds in the thieno[3,4-c]pyrazole family exhibit various pharmacological properties:
- Antioxidant Activity : Studies have demonstrated that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For example, they have shown protective effects against oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models .
- Anti-inflammatory Properties : Thieno[3,4-c]pyrazole compounds have been reported to possess anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various biological assays .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .
- Antitumor Effects : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Step 1 : Formation of the thieno ring through cyclization reactions involving appropriate precursors.
- Step 2 : Introduction of the pyrazole moiety via condensation reactions.
- Step 3 : Methylation and further functionalization to achieve the desired compound .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Scientific Research Applications
Biological Activities
Research indicates that compounds with a thieno[3,4-c]pyrazole framework exhibit a range of biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazole | Pyrazole | Anticancer |
| 2-Amino-thieno[3,4-b]pyrazole | Thieno-Pyrazole | Antidiabetic |
| 5-Methylthieno[3,4-c]pyridine | Thieno-Pyridine | Neuroprotective |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazolo-Pyridine | Antimicrobial |
The thieno[3,4-c]pyrazole structure is associated with unique electronic properties that may enhance the efficacy and selectivity of therapeutic agents compared to other similar compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be developed into an effective anticancer drug targeting various tumor types .
Antiviral Activity
The compound also exhibits antiviral properties. Research on related thieno[3,4-c]pyrazole derivatives has demonstrated significant activity against viral pathogens. Its ability to modulate biological pathways involved in viral replication makes it a candidate for further exploration in antiviral drug development .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of specific enzymes that play a role in inflammatory processes, making it a potential treatment for inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
- Cytotoxic Effects : In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares key properties of this compound with its aryl-substituted derivatives:
Key Observations:
Molecular Weight and Hydrophobicity :
- The methyl-substituted target compound has the lowest molecular weight and estimated XLogP3 (~0.8), reflecting reduced hydrophobicity compared to aryl analogs (XLogP3: 1.9–2.2) .
- Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit higher logP values due to the electron-withdrawing effects of halogens .
Hydrogen Bonding and Polar Surface Area: All analogs share 1 hydrogen bond donor (amine group) and 3 acceptors (amine and pyrazole/thiophene nitrogens), contributing to similar polar surface areas (~69.1 Ų) .
Preparation Methods
Cyclocondensation of 4-oxotetrahydrothiophene-3-carbonitrile with Methylhydrazine
This method is adapted from the synthesis of related thieno[3,4-c]pyrazol-3-amines and involves the following steps:
| Step | Reagents & Conditions | Purpose | Expected Outcome |
|---|---|---|---|
| 1 | 4-oxotetrahydrothiophene-3-carbonitrile + methylhydrazine hydrochloride in ethanol, reflux, 2 h | Formation of hydrazone intermediate | Hydrazone formation |
| 2 | Concentration and trituration with aqueous NaOH | Cyclization and precipitation | Cyclized thieno[3,4-c]pyrazol-3-amine |
| 3 | Filtration, washing (NaOH, water, hexanes), drying | Purification | Isolated product |
Alternative Methods: Substituted Hydrazine Cyclization
Some literature suggests that the thieno[3,4-c]pyrazole core can also be constructed via cyclization of a substituted thienopyrazole precursor with methylamine or via direct methylation of the 2-position after core formation. However, these methods are less common and often require additional protection/deprotection steps or use of strong methylating agents, which may reduce overall yield and selectivity.
Representative Data Table: Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 4-oxotetrahydrothiophene-3-carbonitrile | Commercially available or synthesized |
| Hydrazine derivative | Methylhydrazine hydrochloride | For methyl substitution |
| Solvent | Absolute ethanol | Promotes solubility and reactivity |
| Reflux time | 2 hours | Sufficient for hydrazone formation |
| Cyclization base | 1N aqueous NaOH | Facilitates ring closure |
| Isolation | Filtration, sequential washing | Ensures removal of impurities |
| Yield | Up to 95% (analogous compounds) | High efficiency expected |
| Product form | White solid | After drying in vacuo |
Research Findings and Observations
- High Yield and Purity: The cyclocondensation approach is robust, delivering high yields and pure product for analogous derivatives. The substitution of methylhydrazine for phenylhydrazine is expected to maintain these advantages.
- Scalability: The method is amenable to scale-up, as demonstrated in related patents and syntheses for similar thieno[3,4-c]pyrazole derivatives.
- Purification: Simple filtration and washing are typically sufficient, with no need for chromatographic purification in most cases.
- Physical Properties: The product is a solid at room temperature, with purity levels up to 95% as confirmed by commercial sources.
Summary Table: Key Preparation Insights
| Aspect | Description |
|---|---|
| Core synthetic route | Cyclocondensation of 4-oxotetrahydrothiophene-3-carbonitrile with methylhydrazine |
| Key reagents | Methylhydrazine hydrochloride, ethanol, NaOH |
| Yield | High (up to 95% for analogous compounds) |
| Purification | Filtration, washing, drying |
| Product characteristics | White solid, high purity |
| Scalability | Suitable for laboratory and industrial scale |
Q & A
Q. What are the standard synthetic routes for 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with cyclic ketones or nitriles. For example, describes refluxing 4-oxotetrahydrothiophene-3-carbonitrile with (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol, followed by purification via solvent removal and dichloromethane extraction. Optimization involves adjusting reaction time, temperature (e.g., microwave irradiation at 140°C as in ), and stoichiometric ratios to improve yield. Post-synthetic purification often employs column chromatography (e.g., cyclohexane/EtOAc gradients) and analytical validation via -NMR and HRMS ( ).
Q. How can structural confirmation of this compound be methodologically validated?
Structural confirmation requires multi-spectral analysis:
- -NMR : To confirm proton environments (e.g., aromatic protons at δ 7.12–7.88 ppm and methyl groups at δ 2.07–2.56 ppm, as in ).
- HRMS : For molecular ion validation (e.g., [M+Na]+ at m/z 508.1890, ).
- X-ray crystallography : Optional for resolving tautomeric ambiguity ( ).
Q. What are the primary pharmacological targets of this scaffold, and how are initial bioactivity assays designed?
The pyrazol-3-amine scaffold is associated with kinase inhibition (e.g., GSK-3β in ), anti-inflammatory, and anticancer activities. Initial bioactivity assays involve:
- In vitro enzyme inhibition : IC determination via kinase activity assays (e.g., IC = 3.1 nM for GSK-3β inhibition in ).
- Cell viability assays : Using SH-SY5Y neuroblastoma cells to assess cytotoxicity ( ).
- Statistical validation : One-way ANOVA and Tukey’s post-hoc tests ( ).
Advanced Research Questions
Q. How does tautomerism in the pyrazol-3-amine core influence derivatization reactions, and how can regioselectivity be predicted?
The this compound exists in tautomeric forms (1H vs. 2H), affecting reactivity at N1 vs. N2. highlights that acylation and Ullmann reactions favor N1 in fused systems due to steric and electronic factors. Computational studies (e.g., DFT calculations) predict thermodynamic stability (1H tautomer is ~1.6 kcal/mol more stable) and guide regioselectivity. Experimental validation via -NMR chemical shifts (e.g., imino vs. amino proton signals) resolves tautomeric dominance.
Q. What strategies address contradictions in reported biological data for this compound (e.g., varying IC50_{50}50 values across studies)?
Discrepancies arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular models. Mitigation strategies include:
- Standardized protocols : Fixed ATP levels (e.g., 10 µM for GSK-3β assays, ).
- Kinetic profiling : Time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.
- Orthogonal assays : Cross-validation using thermal shift assays or SPR binding studies.
Q. How can in vivo pharmacokinetic properties of derivatives be systematically optimized?
- Metabolic stability : Incubation with liver microsomes to assess CYP450-mediated degradation.
- Blood-brain barrier penetration : LogP optimization (target 2–3) via substituent modification (e.g., fluorination, ).
- Pharmacodynamic profiling : Dose-response studies in rodent models of disease (e.g., Alzheimer’s pathology in ).
Methodological Resources
- Synthetic Protocols :
- Tautomerism Analysis :
- Biological Assays :
- Structural Validation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
